3-Bromo-N,N-di(prop-1-en-2-yl)aniline
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Overview
Description
3-Bromo-N,N-di(prop-1-en-2-yl)aniline, also known as Benzenamine, 3-bromo-N,N-di-2-propenyl-, is an organic compound with the molecular formula C12H14BrN and a molecular weight of 252.15 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzene ring and two prop-1-en-2-yl groups attached to the nitrogen atom of the aniline.
Preparation Methods
The synthesis of 3-Bromo-N,N-di(prop-1-en-2-yl)aniline typically involves the reaction of 3-bromoaniline with prop-1-en-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Bromo-N,N-di(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-N,N-di(prop-1-en-2-yl)aniline has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-di(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the prop-1-en-2-yl groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-N,N-di(prop-1-en-2-yl)aniline can be compared with other similar compounds, such as:
3-Bromoaniline: This compound lacks the prop-1-en-2-yl groups and has different chemical and biological properties.
N,N-Di(prop-1-en-2-yl)aniline: This compound lacks the bromine atom and exhibits different reactivity and applications.
3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline: This compound has an additional fluorine atom, which alters its chemical and biological properties.
Properties
CAS No. |
188745-07-5 |
---|---|
Molecular Formula |
C12H14BrN |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
3-bromo-N,N-bis(prop-1-en-2-yl)aniline |
InChI |
InChI=1S/C12H14BrN/c1-9(2)14(10(3)4)12-7-5-6-11(13)8-12/h5-8H,1,3H2,2,4H3 |
InChI Key |
GVKANIOXPOZWDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)N(C1=CC(=CC=C1)Br)C(=C)C |
Origin of Product |
United States |
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